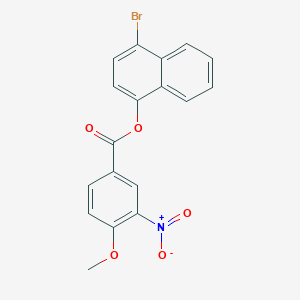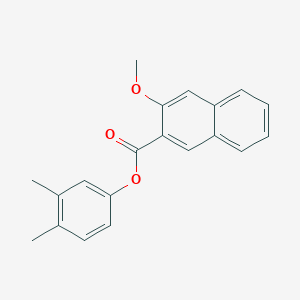![molecular formula C13H10F6N2O2 B397578 [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone](/img/structure/B397578.png)
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 3-methylbenzoyl group and two trifluoromethyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone typically involves the reaction of 3-methylbenzoyl chloride with a suitable pyrazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting their function. The compound may also inhibit key enzymes or signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and pyrazole ring structure, but differ in other substituents.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, known for their stability and lipophilicity.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone, often used in pharmaceuticals and agrochemicals.
Uniqueness
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H10F6N2O2 |
|---|---|
Molekulargewicht |
340.22g/mol |
IUPAC-Name |
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C13H10F6N2O2/c1-7-3-2-4-8(5-7)10(22)21-11(23,13(17,18)19)6-9(20-21)12(14,15)16/h2-5,23H,6H2,1H3 |
InChI-Schlüssel |
YOJKLIYBMJFYDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B397495.png)
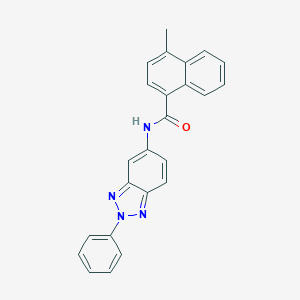
![N-{4-[(5-chloro-2-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B397500.png)
![2-[3-allyl-2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B397501.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B397502.png)
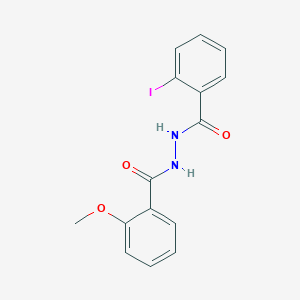
![N'-[(4-chloro-2-methylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B397507.png)

![4-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B397516.png)
![N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397519.png)
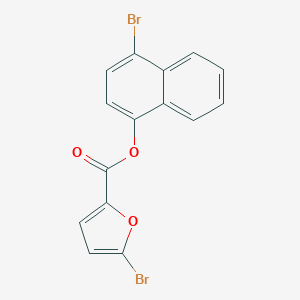
![2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{3-nitrophenyl}acetamide](/img/structure/B397521.png)
